molecular formula C15H23BO3S B2419187 2-[2-Methoxy-5-(methylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246733-43-5

2-[2-Methoxy-5-(methylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2419187
CAS RN: 2246733-43-5
M. Wt: 294.22
InChI Key: NTHBOGSWUHHWLO-UHFFFAOYSA-N
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Description

This compound is a phenylboronic ester derivative . It has been synthesized and its single crystals have been grown from hexane and petroleum ether . The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .


Synthesis Analysis

The synthesis of this compound involves the combination of borate containing benzene rings and anisole structure . The structures of the title compounds were characterized by FT-IR, 13 C and 1 H NMR, and mass spectra .


Molecular Structure Analysis

The molecular structure of this compound has been determined by quantum-chemical calculations, NMR spectroscopy, and X-Ray diffraction analysis . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using DFT. This includes the study of the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis Techniques : This compound is prepared through a rhodium-catalyzed hydroboration process, as demonstrated in the synthesis of similar compounds (Coombs et al., 2006). The process involves specific catalytic conditions and has been characterized using X-ray diffraction.

Applications in Chemical Reactions and Compounds

  • Inhibition of Serine Proteases : Derivatives of this compound have shown inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).
  • Electrochemical Properties : The compound exhibits unique electrochemical properties, such as a lower oxidation potential compared to organoboranes, which is significant for electrochemical synthesis and analysis (Tanigawa et al., 2016).

Advanced Material Synthesis

  • Polymer Synthesis : It serves as a building block in the synthesis of polymers, such as poly(3-hexylthiophene), demonstrating its potential in material science and engineering (Yokozawa et al., 2011).
  • Fluorescent Material Development : A derivative of this compound has been used to create a fluorescent probe for detecting hydrogen peroxide in living cells, showing its application in biochemical sensing and imaging (Nie et al., 2020).

properties

IUPAC Name

2-[2-methoxy-5-(methylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3S/c1-14(2)15(3,4)19-16(18-14)12-9-11(10-20-6)7-8-13(12)17-5/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHBOGSWUHHWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CSC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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